molecular formula C6H8N2O B1292578 5-Amino-6-methylpyridin-2(1H)-one CAS No. 88818-90-0

5-Amino-6-methylpyridin-2(1H)-one

Cat. No.: B1292578
CAS No.: 88818-90-0
M. Wt: 124.14 g/mol
InChI Key: ZFZBTVLKTXKODT-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyridin-2(1H)-one, also known as AMP, is a heterocyclic compound that has been studied for its various applications in scientific research. It is a highly versatile compound that is used in a variety of biochemical and physiological applications. AMP is synthesized by condensing pyridine with an amine, and then oxidizing the resulting compound. This compound has been studied for its potential applications in drug design, as well as its ability to act as a reagent in various laboratory experiments.

Scientific Research Applications

Structural and Theoretical Analysis

  • The structure of a novel phthalide derivative closely related to 5-Amino-6-methylpyridin-2(1H)-one was studied using X-ray crystal diffraction, IR spectroscopy, and quantum chemical computations. This research highlights its potential in crystallography and theoretical chemistry studies (Yılmaz et al., 2020).

Nucleoside Synthesis

  • A study on expanding the genetic alphabet noted that pyrazine nucleosides, structurally similar to this compound, can be synthesized and incorporated into oligonucleotides, providing new potential in genetic research (von Krosigk & Benner, 2004).

Inhibitor Studies and Complex Synthesis

  • Research on amino salicylato salts and Cu(II) complexes involving 2-amino-6-methylpyridine, a compound structurally similar to this compound, indicated potential for inhibitory activity on human carbonic anhydrase isoenzymes (Yenikaya et al., 2011).

Tautomerism Studies

  • A study on 6-Aminopyrazin-2-one, a compound related to this compound, provided insights into the tautomeric equilibrium and potential for its use in understanding hydrogen bonding in nucleic acids (Voegel et al., 1993).

Crystal Structure and Hydrogen Bonding

  • The crystal structures of hydration products of derivatives similar to this compound were studied, offering insights into hydrogen-bonded ion networks, which could be significant in material science and molecular engineering (Waddell et al., 2011).

Amino-Imino Tautomerism

  • A study on photoinduced amino-imino tautomerism in compounds related to this compound revealed insights into UV-induced reversible tautomerism, which can be critical in photochemistry and molecular dynamics (Akai et al., 2006).

Safety and Hazards

The safety data sheet (MSDS) for 5-Amino-6-methylpyridin-2(1H)-one can be found online . For detailed safety and hazard information, it’s recommended to refer to this document.

Properties

IUPAC Name

5-amino-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(7)2-3-6(9)8-4/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZBTVLKTXKODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646646
Record name 5-Amino-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88818-90-0
Record name 5-Amino-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-methylpyridin-2(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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